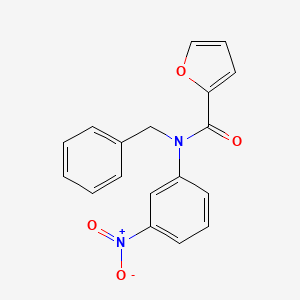

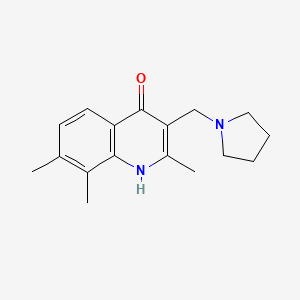

N-benzyl-N-(3-nitrophenyl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-N-(3-nitrophenyl)-2-furamide is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, and potential applications. The compound is characterized by the presence of nitrophenyl and furamide groups, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including ring-opening reactions, refluxing with specific reagents, and characterization through spectroscopy and elemental analysis. For example, N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide was synthesized from a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one, demonstrating the complexity and specificity of synthetic pathways for such compounds (Ayoob & Hawaiz, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N-(3-nitrophenyl)-2-furamide has been extensively studied through techniques like X-ray diffraction. These studies reveal intricate details about the crystal lattice, dihedral angles between aromatic rings, and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-benzyl-N-(3-nitrophenyl)-2-furamide highlight the reactivity of nitro and furamide groups. These compounds participate in various chemical interactions, including hydrogen bonding and pi-pi stacking, contributing to their complex reaction mechanisms and potential for forming diverse molecular structures (Wardell et al., 2005).

科学的研究の応用

Colorimetric Detection of Cyanide

A study explored the use of N-nitrophenyl benzamide derivatives for the colorimetric detection of cyanide in aqueous environments, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon for monitoring concentrations in aqueous samples (Sun, Guofeng, & Guo, 2009).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been shown to inhibit the corrosion of mild steel in acidic environments, with the effect of electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents on the inhibition behavior being studied in detail. These derivatives act as interface corrosion inhibitors, displaying high efficiencies and strong adsorption at metal/electrolyte interfaces (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was analyzed to understand its molecular arrangement and bonding. This study provided insights into the molecular geometry and intermolecular interactions within the crystal lattice (Saeed, Hussain, & Flörke, 2008).

Anti-leishmanial Activity

Nitroaromatic compounds, including derivatives similar to N-benzyl-N-(3-nitrophenyl)-2-furamide, were synthesized and evaluated for their ability to inhibit the growth of Leishmania infantum. The presence of an electroactive nitro group was found to be important for biological activity, with some compounds showing promise as anti-leishmanicidal drugs (Dias et al., 2015).

特性

IUPAC Name |

N-benzyl-N-(3-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)20(22)23/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJQWPFOKXQNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(3-nitrophenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)